N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Beschreibung
N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanyl-linked acetamide moiety. Its structure includes a 2,3-dimethoxybenzyl group attached to the acetamide nitrogen and a 2,4-dimethylphenyl substituent at position 3 of the pyrimidinone ring. This compound shares structural motifs common in bioactive molecules, such as hydrogen-bonding capacity (via the pyrimidinone carbonyl) and lipophilic aromatic groups, which are critical for interactions with biological targets like enzymes or receptors .
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-8-9-19(16(2)12-15)28-24(30)23-18(10-11-33-23)27-25(28)34-14-21(29)26-13-17-6-5-7-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBQNXFQTXAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, with CAS number 1260915-27-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.
Molecular Structure
- Molecular Formula : C25H25N3O4S2
- Molecular Weight : 495.6 g/mol
- Structural Features : The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 495.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : A study identified a related compound as a potent GSK-3β inhibitor with an IC50 value of 1.6 μM. This inhibition is crucial in cancer therapy as GSK-3β is implicated in various cancers including breast and prostate cancer .
The mechanism through which N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its biological effects is likely multifaceted:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that thieno[3,2-d]pyrimidine derivatives can trigger apoptosis in cancer cells .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been associated with antimicrobial properties. Compounds with this structure have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Study on Antitumor Activity
A significant study synthesized bicyclic thieno[2,3-d]pyrimidines and evaluated their antitumor activity. These compounds showed potent inhibition of tumor cells in vitro, highlighting the potential of thieno derivatives in cancer treatment .
Screening for Biological Activity
A library screening identified several promising candidates for anticancer therapy based on their ability to inhibit cell proliferation in multicellular spheroids. This method allows for a more accurate representation of drug efficacy in a three-dimensional environment .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name : N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 440.5 g/mol
- CAS Number : 1260915-27-2
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. Its unique structure enables interactions with various biological targets.
N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has shown promise in several areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It may inhibit tumor cell proliferation by targeting specific metabolic pathways involved in cancer cell survival and growth. Case studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties : The compound has shown activity against certain bacterial strains. Its thieno[3,2-d]pyrimidine moiety is believed to contribute to its ability to disrupt bacterial cell wall synthesis.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids indicated that the compound effectively reduced tumor size and viability compared to control treatments, highlighting its potential as a novel anticancer agent .
- Synergistic Effects : Research has suggested that combining this compound with existing chemotherapeutics enhances overall efficacy while reducing toxicity profiles. This combination therapy approach is being explored in preclinical models.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of thieno-pyrimidinone acetamides. Key structural analogues and their differentiating features are summarized below:
Key Research Findings
Substituent Positioning: Methoxy groups at the 2,3-positions (target compound) vs.
Ring Saturation: Hexahydrobenzothieno derivatives () exhibit improved aqueous solubility over planar thieno-pyrimidinones, suggesting a trade-off between solubility and target affinity .
Electrophilic Substituents : Chloro or fluoro groups (e.g., ) enhance reactivity and binding to nucleophilic residues in enzymes, correlating with higher reported bioactivity .
Q & A
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
